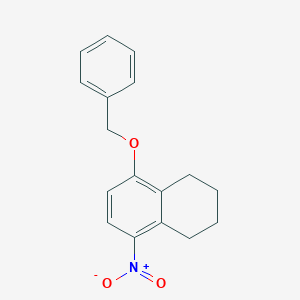![molecular formula C19H12ClN5OS B289921 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289921.png)
1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is synthesized using specific methods that involve the use of various chemicals and reagents.
Aplicaciones Científicas De Investigación
1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicine. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Moreover, this compound has shown potential in treating other diseases, including Alzheimer's disease and Parkinson's disease. In the field of agriculture, this compound has shown potential as a herbicide and insecticide.
Mecanismo De Acción
The mechanism of action of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves the inhibition of specific enzymes and proteins that are crucial for the survival and proliferation of cancer cells. This compound targets the DNA and RNA synthesis processes, leading to the inhibition of cancer cell growth and division. Moreover, this compound has shown potential in inducing apoptosis, which is a programmed cell death process that occurs in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone exhibits significant biochemical and physiological effects. This compound has shown potential in reducing the size and volume of tumors in animal models. Moreover, this compound has shown potential in reducing the levels of specific biomarkers that are associated with cancer progression. In addition, this compound has shown potential in reducing inflammation and oxidative stress, which are crucial factors in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone in lab experiments is its potential for treating various diseases, including cancer. Moreover, this compound is relatively stable and can be synthesized using specific methods, ensuring its purity and quality. However, one of the limitations of using this compound is its potential toxicity, which requires specific precautions during handling and experimentation.
Direcciones Futuras
There are several future directions for the research and development of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. One of the significant directions is to investigate the potential of this compound in treating other diseases, including Alzheimer's disease and Parkinson's disease. Moreover, future research can focus on optimizing the synthesis method of this compound to improve its purity and quality. Furthermore, future studies can investigate the potential of this compound in combination therapy with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves the use of various chemicals and reagents, including 4-chlorobenzaldehyde, 2-aminothiophenol, 2-methyl-4-nitroimidazole, and ethyl acetoacetate. The synthesis process is complex and requires specific conditions, including temperature, pressure, and reaction time. The reaction mechanism involves the formation of multiple intermediates that eventually lead to the formation of the final product. The synthesis method of this compound is crucial in ensuring the purity and quality of the final product.
Propiedades
Fórmula molecular |
C19H12ClN5OS |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C19H12ClN5OS/c1-9-13(10(2)26)14(11-3-5-12(20)6-4-11)15-16-17(27-19(15)24-9)18-21-7-23-25(18)8-22-16/h3-8H,1-2H3 |
Clave InChI |
DVFIZYJEONYROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
SMILES canónico |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)


![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
